5-chloro-6-hydroxy-N-(2-(4-oxothieno[3,2-d]pyrimidin-3(4H)-yl)ethyl)nicotinamide
Description
Properties
IUPAC Name |
5-chloro-6-oxo-N-[2-(4-oxothieno[3,2-d]pyrimidin-3-yl)ethyl]-1H-pyridine-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11ClN4O3S/c15-9-5-8(6-17-13(9)21)12(20)16-2-3-19-7-18-10-1-4-23-11(10)14(19)22/h1,4-7H,2-3H2,(H,16,20)(H,17,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AUXRJNMIQVIVIP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC2=C1N=CN(C2=O)CCNC(=O)C3=CNC(=O)C(=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11ClN4O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-chloro-6-hydroxy-N-(2-(4-oxothieno[3,2-d]pyrimidin-3(4H)-yl)ethyl)nicotinamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Thieno[3,2-d]pyrimidinyl Intermediate: This step involves the cyclization of appropriate starting materials under acidic or basic conditions to form the thieno[3,2-d]pyrimidinyl core.
Chlorination and Hydroxylation: The intermediate is then subjected to chlorination and hydroxylation reactions to introduce the chloro and hydroxy groups at specific positions.
Coupling with Nicotinamide: The final step involves coupling the modified thieno[3,2-d]pyrimidinyl intermediate with nicotinamide under suitable conditions, such as using coupling reagents like EDCI or DCC in the presence of a base like triethylamine.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to ensure high yield and purity. This includes scaling up the reactions, optimizing reaction conditions (temperature, pressure, solvent), and employing purification techniques like recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
5-chloro-6-hydroxy-N-(2-(4-oxothieno[3,2-d]pyrimidin-3(4H)-yl)ethyl)nicotinamide can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to remove the chloro group or reduce the pyrimidinyl ring.
Substitution: The chloro group can be substituted with other nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Reagents like PCC (Pyridinium chlorochromate) or KMnO4 (Potassium permanganate) under mild conditions.
Reduction: Reagents like NaBH4 (Sodium borohydride) or LiAlH4 (Lithium aluminium hydride).
Substitution: Nucleophiles like amines (NH3) or thiols (R-SH) in the presence of a base.
Major Products
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of dechlorinated or reduced pyrimidinyl derivatives.
Substitution: Formation of substituted nicotinamide derivatives.
Scientific Research Applications
5-chloro-6-hydroxy-N-(2-(4-oxothieno[3,2-d]pyrimidin-3(4H)-yl)ethyl)nicotinamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential as an enzyme inhibitor or modulator.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 5-chloro-6-hydroxy-N-(2-(4-oxothieno[3,2-d]pyrimidin-3(4H)-yl)ethyl)nicotinamide involves its interaction with specific molecular targets. It may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The compound’s unique structure allows it to interact with various biological pathways, potentially leading to therapeutic effects.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues with Thienopyrimidinone Cores
(a) Ethyl 2-[2-(Methylsulfanyl)-4-oxo-thiopyrano-thienopyrimidin-3-yl]acetate (Compound 13, )
- Structure: This compound shares the thieno[2,3-d]pyrimidinone core but incorporates a methylsulfanyl group and a thiopyrano annulated ring system.
- The methylsulfanyl group in Compound 13 may confer higher lipophilicity compared to the chloro-hydroxy substituents in the target compound.
- Synthesis : Both compounds utilize cyclocondensation strategies, but the target compound requires additional steps to attach the nicotinamide moiety .
(b) Benzothieno[3,2-d]pyrimidinone Sulfonamides (Compounds 1–11, )
- Structure: These derivatives feature a benzothieno[3,2-d]pyrimidinone core with sulfonamide substituents.
- Biological Activity: Sulfonamide derivatives (e.g., Compound 1) inhibit COX-2, iNOS, and ICAM-1 in inflamed cells, while the target compound’s activity remains uncharacterized but may diverge due to structural dissimilarity .
Derivatives with Thieno[2,3-d]pyrimidinone Scaffolds ()
(a) 2-(4-Oxo-5-(thiophen-2-yl)thieno[2,3-d]pyrimidin-3-yl)acetohydrazide (Compound 4)
- Structure: Contains a thiophene-substituted thienopyrimidinone core with an acetohydrazide side chain.
- Key Differences :
(b) Thiazolidinone Derivatives (Compounds 8–9)
- Structure: These compounds incorporate thiazolidinone rings fused to the thienopyrimidinone system.
- The target compound’s nicotinamide chain may improve solubility in aqueous media compared to the lipophilic thiazolidinone derivatives .
Pharmacological and Physicochemical Comparisons
| Parameter | Target Compound | Benzothieno[3,2-d]pyrimidinone Sulfonamides | Thieno[2,3-d]pyrimidinone Hydrazides |
|---|---|---|---|
| Molecular Weight | 364.8 | ~400–450 | ~330–380 |
| Key Substituents | Cl, OH, nicotinamide | Sulfonamide, benzene ring | Thiophene, hydrazide |
| Lipophilicity (LogP) | Moderate | High (due to sulfonamide/benzene) | Moderate to high |
| Biological Targets | Underexplored | COX-2, iNOS, ICAM-1 | Anti-inflammatory, antimicrobial |
| Synthetic Complexity | High | Moderate | Low to moderate |
Biological Activity
5-chloro-6-hydroxy-N-(2-(4-oxothieno[3,2-d]pyrimidin-3(4H)-yl)ethyl)nicotinamide is a complex organic compound that has garnered attention for its potential biological activities. This article delves into its biological activity, including its mechanisms of action, effects on various biological systems, and relevant case studies.
Chemical Structure and Properties
The compound features a thieno[3,2-d]pyrimidine core, which is known for its diverse biological activities. The presence of the chlorine and hydroxy groups contributes to its reactivity and interaction with biological targets. The structural formula can be represented as:
Antimicrobial Properties
Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. In vitro studies have shown that related thieno[3,2-d]pyrimidine derivatives possess activity against a range of bacterial and fungal strains. For instance, compounds in this class have demonstrated effectiveness comparable to standard antibiotics such as isoniazid and ciprofloxacin .
The mechanism by which these compounds exert their biological effects often involves the inhibition of key metabolic pathways in target organisms. For instance, they may inhibit photosynthetic electron transport in plants, which is critical for energy production . This inhibition occurs through reversible binding to photosystem II, disrupting normal cellular functions.
Case Studies
- Inhibition of Mycobacterial Growth : A study evaluating various derivatives found that several compounds significantly inhibited the growth of Mycobacterium tuberculosis, showing promise as potential anti-tuberculosis agents .
- Antifungal Activity : Another investigation focused on the antifungal properties of thieno[3,2-d]pyrimidine derivatives, revealing effective inhibition against strains such as Candida albicans and Aspergillus niger. The structure-activity relationship (SAR) highlighted that modifications at specific positions enhanced antifungal potency .
Structure-Activity Relationship (SAR)
The SAR studies indicate that the presence and position of functional groups significantly influence the biological activity of these compounds. For example:
| Compound Modification | Effect on Activity |
|---|---|
| Addition of Hydroxy Group | Increased solubility and bioavailability |
| Chlorination at Position 5 | Enhanced antimicrobial potency |
| Alkyl Substitution on Nitrogen | Improved lipophilicity and cellular uptake |
Pharmacological Potential
Given its diverse biological activities, this compound holds potential for therapeutic applications in treating infections caused by resistant strains of bacteria and fungi.
Future Research Directions
Further research is warranted to explore:
- In vivo efficacy : Understanding how this compound performs in living organisms.
- Toxicology studies : Assessing safety profiles for potential clinical applications.
- Mechanistic studies : Elucidating detailed pathways affected by this compound.
Q & A
Basic Research Questions
Q. What are the key synthetic routes for 5-chloro-6-hydroxy-N-(2-(4-oxothieno[3,2-d]pyrimidin-3(4H)-yl)ethyl)nicotinamide?
- Methodological Answer : The synthesis typically involves multi-step reactions, including cyclization of thienopyrimidinone cores and subsequent coupling with nicotinamide derivatives. Critical steps include:
- Reagent selection : Use of acetyl chloride or acetic anhydride for acetylation under basic conditions (e.g., pyridine or triethylamine) .
- Purification : Column chromatography or recrystallization (e.g., using ethyl acetate/petroleum ether) to isolate intermediates .
- Yield optimization : Controlling reaction time (12–48 hours) and temperature (0°C to reflux) during cyclization .
Q. Which analytical techniques are essential for structural confirmation?
- Methodological Answer :
- NMR spectroscopy : ¹H/¹³C NMR to verify substituent positions (e.g., aromatic protons at δ 7.2–8.5 ppm for thienopyrimidinone) .
- Mass spectrometry (HRMS) : To confirm molecular weight (e.g., [M+H]+ peaks matching theoretical values within 0.001 Da) .
- IR spectroscopy : Identify functional groups (e.g., C=O stretch at ~1700 cm⁻¹ for the oxo group) .
Q. What in vitro assays are suitable for preliminary biological screening?
- Methodological Answer :
- Anticancer activity : MTT assays using cell lines (e.g., HeLa, MCF-7) to measure IC₅₀ values .
- Enzyme inhibition : Fluorometric assays targeting kinases (e.g., EGFR) with ATP-competitive binding protocols .
Advanced Research Questions
Q. How can synthetic yield be improved while minimizing side products?
- Methodological Answer :
- Solvent optimization : Polar aprotic solvents (e.g., DMF or DMSO) enhance reaction rates but require strict anhydrous conditions .
- Catalyst screening : Transition metals (e.g., Pd/C for coupling) or organocatalysts (e.g., DMAP) to reduce byproducts .
- Microwave-assisted synthesis : Reduces reaction time (e.g., from 24 hours to 2 hours) and improves purity .
Q. How to resolve contradictions in reported biological activity data?
- Methodological Answer :
- Assay standardization : Use uniform cell lines (e.g., ATCC-certified) and control compounds (e.g., doxorubicin for cytotoxicity) .
- Metabolic interference checks : Test stability in culture media (e.g., HPLC monitoring for degradation over 24 hours) .
- Dose-response validation : Replicate studies across independent labs with blinded analysis to eliminate bias .
Q. What computational strategies predict binding modes with target proteins?
- Methodological Answer :
- Docking simulations : Use AutoDock Vina or Schrödinger Suite to model interactions with kinase active sites (e.g., hydrogen bonding with Thr766 in EGFR) .
- MD simulations : AMBER or GROMACS for 100-ns trajectories to assess complex stability .
- QSAR modeling : Train models on IC₅₀ data to prioritize substituents (e.g., chloro vs. methoxy groups) .
Q. How to design structure-activity relationship (SAR) studies for this scaffold?
- Methodological Answer :
- Core modifications : Synthesize analogs with substituted thienopyrimidinone rings (e.g., 6-methyl vs. 6-fluoro) .
- Side-chain variations : Replace the ethyl linker with propyl or cyclic amines to assess steric effects .
- Bioisosteric replacements : Substitute the nicotinamide moiety with isonicotinamide or picolinamide .
Q. What advanced techniques resolve ambiguous NMR signals?
- Methodological Answer :
- 2D NMR (COSY, HSQC) : Assign overlapping aromatic protons (e.g., distinguishing thieno vs. pyrimidine protons) .
- X-ray crystallography : Determine absolute configuration for chiral centers (if present) .
- Dynamic NMR : Analyze temperature-dependent spectra for conformational flexibility .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
